尼古丁醛腙

描述

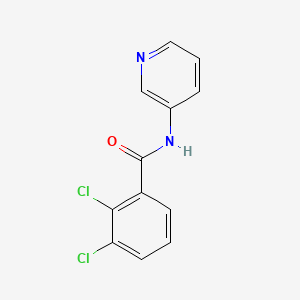

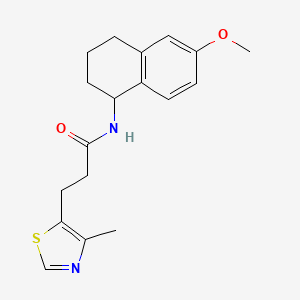

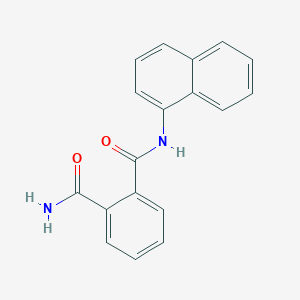

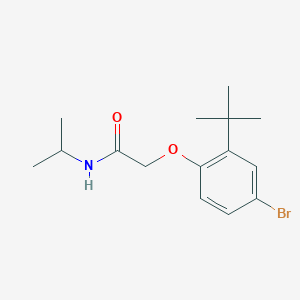

Nicotinaldehyde hydrazone compounds belong to a broader class of aroylhydrazones, which are synthesized from hydrazides such as nicotinic acid hydrazide. These compounds are studied for their structural, spectroscopic, and potential applications in various fields, excluding pharmacological aspects related to drug use and side effects (Galić et al., 2001).

Synthesis Analysis

The synthesis of nicotinaldehyde hydrazone derivatives involves the reaction of nicotinic acid hydrazide with various aldehydes to form a series of compounds characterized by NMR, IR, and UV/Vis spectral data. For example, 2-hydroxyacetophenone nicotinic acid hydrazone has been synthesized, showcasing the methodology and spectral study, emphasizing the synthesis process's complexity and precision (Sreeja et al., 2003).

Molecular Structure Analysis

The molecular structure of nicotinaldehyde hydrazone compounds is determined using techniques like X-ray diffraction, revealing their crystalline form and molecular geometry. These studies provide insights into the compounds' structural characteristics, such as the quasi co-planarity in the molecular skeleton and the localization of double bonds in the C=N–N–C=O configuration (Sreeja et al., 2003).

Chemical Reactions and Properties

Nicotinaldehyde hydrazones undergo various chemical reactions, including interactions with transition metals. These reactions are essential for understanding the compound's reactivity and potential applications in catalysis, materials science, and more. For instance, the interaction of isonitrosoacetophenone nicotinoyl hydrazone with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) elucidates the metal–ligand interaction strength, showcasing the compound's chemical properties (Zülfikaroğlu et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are determined through experimental studies, providing essential information for handling and application of these compounds. For example, the crystalline and solubility characteristics of 2-benzoylpyridine nicotinoyl hydrazone have been reported, contributing to the understanding of its physical behavior (Kuriakose et al., 2007).

科学研究应用

1. 生物技术应用

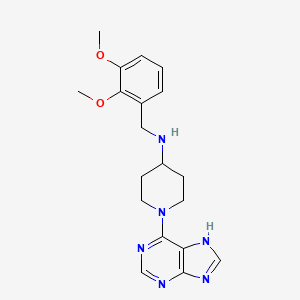

尼古丁醛腙衍生物已在生物技术应用中得到研究,特别是在酶腈水合酶 (NHase) 的背景下。NHase 催化腈水合为酰胺,已在工业上用于生产丙烯酰胺和烟酰胺等化合物。最近的研究集中在对 NHase 的详细分析上,包括其光激活机制、配体结构和酶促诱导过程。这些见解促进了 NHase 新生物技术应用的开发,例如生物转化和生物修复 (Kobayashi & Shimizu, 1998)。

2. 抗癌潜力

研究表明,尼古丁醛腙衍生物,特别是与单糖合成的衍生物,对各种癌细胞系表现出较弱的抗癌活性。这些化合物通过 N-(4-(肼羰基)苯基)烟酰胺与单糖的酸催化缩合合成,表明它们在癌症治疗研究中的潜力 (Sebaiy, 2020)。

3. 超分子化学

尼古丁醛腙在超分子化学中发挥着重要作用。由于其独特的结构特性和易于合成的特点,它被用于分子开关、金属组装体和传感器中。腙的多功能性,包括尼古丁醛腙,在从检测金属阳离子和阴离子到控制自组装系统的特性等应用中显而易见 (Su & Aprahamian, 2014)。

4. 生物医学应用

在生物医学领域,正在研究腙,包括尼古丁醛腙,以增强药物递送。它们促进部位特异性药物释放(例如在肿瘤组织或血栓中)的能力使它们具有价值。研究重点是优化它们在抗炎、抗癌和作为螯合剂中的临床应用特性 (Wahbeh & Milkowski, 2019)。

5. 光电器件

空穴传输腙,包括尼古丁醛腙,广泛用于光电器件中。研究探索了它们的合成、热和电荷传输特性,以及它们的分子结构和特性之间的关系。这项研究对于开发用于各种电子应用的有机电活性材料至关重要 (Lygaitis, Getautis, & Gražulevičius, 2008)。

作用机制

安全和危害

未来方向

Research on nicotinaldehyde hydrazone and related compounds is ongoing, with a focus on their potential applications in medicinal chemistry . For instance, hydrazones have been found to have a broad spectrum of biological activities, and there is interest in developing methodologies for their synthesis . Additionally, the identification of nicotinaldehyde as a novel precursor that can be used for NAD biosynthesis by human leukemia cells suggests potential strategies to enhance its therapeutic effect .

属性

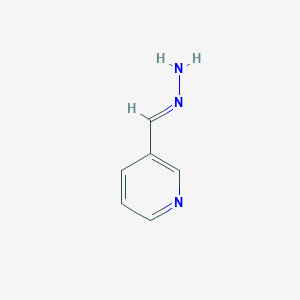

IUPAC Name |

(E)-pyridin-3-ylmethylidenehydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-9-5-6-2-1-3-8-4-6/h1-5H,7H2/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQXSCHKZRKFQU-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-hydrazinylidenemethyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)

![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)